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molecular formula C5H5F4O3- B117495 Methyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 156783-98-1

Methyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No. B117495
M. Wt: 189.08 g/mol
InChI Key: JQRHMMZYONHHPQ-UHFFFAOYSA-M
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Patent
US08530099B2

Procedure details

Methyl chloroformate (130 mL, 159 g, 1.68 mol) was added slowly over a period of 3 h to a solution of 2,2,3,3-tetrafluoropropanol (132 g, 1.00 mol) in pyridine (300 mL, anhydrous) at −10° C. to 0° C. with magnetic stirring. The reaction mixture was stirred at room temperature overnight. Then, the reaction mixture was mixed with 5% HCl (500 mL) and approximately 50 g of ice, and the resulting mixture was extracted three times with 300 mL portions of ether. The combined organic layer was washed three times with 100 mL portions of 5% HCl, followed by two washes with 100 mL portions of 5% sodium carbonate. The organic phase was then dried over anhydrous sodium sulfate. Ether was removed by rotary evaporation. The crude product (approximately 200 g) was distilled, yielding 166 g (87% yield) of pure methyl 2,2,3,3-tetrafluoropropyl carbonate, also referred to herein as “FS-C”. NMR analysis data were consistent with the literature values (U.S. Pat. No. 5,659,062).
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
methyl 2,2,3,3-tetrafluoropropyl carbonate
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[F:6][C:7]([F:13])([CH:10]([F:12])[F:11])[CH2:8][OH:9].Cl>N1C=CC=CC=1>[C:2](=[O:3])([O:9][CH2:8][C:7]([F:13])([F:6])[CH:10]([F:12])[F:11])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
132 g
Type
reactant
Smiles
FC(CO)(C(F)F)F
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted three times with 300 mL portions of ether
WASH
Type
WASH
Details
The combined organic layer was washed three times with 100 mL portions of 5% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ether was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The crude product (approximately 200 g) was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
methyl 2,2,3,3-tetrafluoropropyl carbonate
Type
product
Smiles
C(OC)(OCC(C(F)F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 166 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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